4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
Description
Properties
IUPAC Name |
4-(3-aminopyridin-2-yl)oxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c13-10-2-1-7-14-11(10)17-9-5-3-8(4-6-9)12(15)16/h1-7H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQWVHDHYYEXHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594835 | |
| Record name | 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874791-27-2 | |
| Record name | 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) Route
Reaction Design and Mechanism
This two-step approach begins with the formation of the ether linkage via nucleophilic aromatic substitution (SNAr) between 2-chloro-3-nitropyridine and methyl 4-hydroxybenzoate, followed by nitro group reduction and ester hydrolysis. The electron-withdrawing nitro group on the pyridine ring activates the chlorine atom for displacement by the phenoxide ion generated from methyl 4-hydroxybenzoate under basic conditions.
Ether Bond Formation
Reagents :
- 2-Chloro-3-nitropyridine
- Methyl 4-hydroxybenzoate
- Potassium carbonate (K₂CO₃)
- Dimethylformamide (DMF)
Conditions :
- Temperature: 100°C
- Duration: 12 hours
The reaction proceeds via a Meisenheimer intermediate, with K₂CO₃ deprotonating the phenolic hydroxyl group to enhance nucleophilicity. DMF acts as a polar aprotic solvent, stabilizing the transition state.
Yield : 75% (hypothetical, based on analogous SNAr reactions).
Nitro Group Reduction
Reagents :
- Hydrogen gas (H₂)
- Palladium on carbon (Pd/C, 10% w/w)
- Methanol (MeOH)
Conditions :
- Pressure: 1 atm
- Temperature: 25°C
- Duration: 6 hours
Catalytic hydrogenation selectively reduces the nitro group to an amine without affecting the ester functionality.
Yield : 90% (hypothetical, consistent with nitro reductions in similar systems).
Ester Hydrolysis
Reagents :
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
Conditions :
- NaOH (2 M) in methanol/water (1:1), reflux, 3 hours
- Acidification with HCl to pH 2–3
Saponification converts the methyl ester to the free carboxylic acid, with protonation precipitating the product.
Yield : 95% (hypothetical, aligned with ester hydrolysis yields).
Mitsunobu Reaction-Based Synthesis
Reaction Design and Mechanism
The Mitsunobu reaction facilitates ether bond formation between 3-nitropyridin-2-ol and methyl 4-hydroxybenzoate, leveraging diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) to activate the alcohol groups. Subsequent nitro reduction and hydrolysis yield the target compound.
Ether Bond Formation
Reagents :
- 3-Nitropyridin-2-ol
- Methyl 4-hydroxybenzoate
- DIAD
- PPh₃
- Tetrahydrofuran (THF)
Conditions :
- Temperature: 0°C → 25°C
- Duration: 24 hours
The Mitsunobu mechanism involves oxidative coupling, with DIAD and PPh₃ generating a phosphonium intermediate that facilitates oxygen nucleophile activation.
Yield : 60% (hypothetical, lower due to steric hindrance from the nitro group).
Nitro Reduction and Hydrolysis
Identical to Steps 1.1.2 and 1.1.3.
Ullmann Coupling Approach
Reaction Design and Mechanism
This method employs copper(I)-catalyzed coupling between 3-nitropyridin-2-ol and methyl 4-iodobenzoate, followed by nitro reduction and ester hydrolysis.
Ether Bond Formation
Reagents :
- 3-Nitropyridin-2-ol
- Methyl 4-iodobenzoate
- Copper(I) iodide (CuI)
- K₂CO₃
- DMF
Conditions :
- Temperature: 120°C
- Duration: 24 hours
The Ullmann reaction proceeds via a single-electron transfer mechanism, with CuI mediating the coupling between the aryl iodide and phenol.
Yield : 50% (hypothetical, reflective of Ullmann coupling limitations).
Nitro Reduction and Hydrolysis
Identical to Steps 1.1.2 and 1.1.3.
Comparative Analysis of Synthetic Routes
| Method | Key Advantages | Limitations | Overall Yield |
|---|---|---|---|
| SNAr | High efficiency, scalable | Requires electron-deficient aryl halide | 64%* |
| Mitsunobu | Mild conditions, stereospecificity | Costly reagents, moderate yields | 51%* |
| Ullmann | Broad substrate compatibility | High temperatures, long reaction times | 43%* |
*Calculated from hypothetical stepwise yields.
Mechanistic and Practical Considerations
Nitro Reduction Selectivity
Catalytic hydrogenation (H₂/Pd-C) outperforms chemical reductants like tin(II) chloride (SnCl₂) in minimizing side reactions, such as over-reduction or ester group interference.
Solvent and Base Optimization
DMF enhances SNAr reactivity by solubilizing ionic intermediates, while K₂CO₃ provides sufficient basicity without inducing ester hydrolysis prematurely.
Industrial Scalability
The SNAr route is most amenable to large-scale production due to its reliance on inexpensive reagents and straightforward purification steps.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and as a ligand in binding studies.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound can also participate in electron transfer reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Comparative Studies
- Substituent Effects on Bioactivity: The methyl group in 4-(5-methylpyridin-2-yl)oxybenzoic acid enhances lipophilicity, improving membrane permeability and VirB11 ATPase inhibition . The trifluoromethyl group in 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid introduces strong electron-withdrawing effects, which may stabilize negative charges and alter binding interactions . Amino vs. Ether Linkages: Compounds with amino linkages (e.g., 4-{[(3-Aminopyridin-2-yl)amino]methyl}benzoic acid) exhibit greater conformational flexibility, enabling interactions with deeper enzyme pockets, as seen in PDE10A inhibitors .
- Impact of Bulky Substituents: The adamantyl group in 4-[trans-4-(1-adamantylcarbamoylamino)cyclohexyl]oxybenzoic acid significantly enhances sEH inhibition (IC50 ~40 pM) by filling hydrophobic pockets and stabilizing ligand-receptor interactions via Cl-p interactions .
- Synthetic Routes: Palladium-catalyzed coupling and nitro reductions are common for introducing aminopyridine moieties (e.g., intermediates in PDE10A inhibitor synthesis) . Acid-promoted cyclization and deprotection steps are critical for forming fused heterocycles like imidazo[4,5-b]pyridines .
Pharmacological and Industrial Relevance
- pylori infections .
- Neurological Therapeutics: Imidazo[4,5-b]pyridines derived from aminopyridine-benzoic acid hybrids show promise as PDE10A inhibitors for schizophrenia treatment .
- Enzyme Inhibition: The adamantyl-urea series demonstrates how minimal structural modifications can yield nanomolar-level sEH inhibitors for cardiovascular and inflammatory diseases .
Biological Activity
4-[(3-Aminopyridin-2-yl)oxy]benzoic acid is a compound of interest due to its potential biological activities, which have been explored in various studies. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a benzoic acid moiety substituted with a 3-aminopyridine group. Its molecular formula is C12H12N2O3, and it possesses both hydrophilic and lipophilic characteristics, which may influence its biological interactions.
Research indicates that this compound may interact with various biological macromolecules, including proteins and enzymes. Its mechanism of action is primarily through the modulation of biochemical pathways involved in cell signaling and metabolic processes.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives exhibiting structural similarities have shown significant inhibitory effects on cancer cell proliferation.
These findings suggest that the compound may induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.
2. Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes, such as cholinesterases. In vitro studies showed that certain analogs had IC50 values comparable to established inhibitors like donepezil, indicating a promising avenue for treating neurodegenerative diseases.
This enzyme inhibition profile suggests that the compound could be beneficial in treating conditions like Alzheimer's disease.
3. Antioxidant Activity
The antioxidant properties of this compound have been evaluated in several studies. It has been shown to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress.
Case Studies and Research Findings
Case Study 1: Anticancer Efficacy
In a study examining the anticancer properties of benzoic acid derivatives, it was found that compounds similar to this compound exhibited significant growth inhibition against various human cancer cell lines (MCF-7, A549). The most potent derivative demonstrated an IC50 value of 3 µM against A549 cells, indicating strong anticancer activity .
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective effects of benzoic acid derivatives, revealing that some compounds could enhance cholinergic signaling by inhibiting acetylcholinesterase activity effectively. This suggests potential applications in neurodegenerative disease treatment .
Q & A
Basic: What are the common synthetic routes for preparing 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid, and what critical parameters influence yield?
Answer:
The synthesis typically involves coupling 3-aminopyridin-2-ol with a substituted benzoic acid derivative via nucleophilic aromatic substitution or esterification. Key steps include:
- Esterification : Use of acidic catalysts (e.g., H₂SO₄) to activate the carboxylic acid group for reaction with the hydroxyl group of 3-aminopyridin-2-ol .
- Purification : Recrystallization or column chromatography to isolate the product, with solvent selection (e.g., ethanol/water mixtures) critical for yield optimization .
Critical parameters include reaction temperature (reflux conditions), stoichiometric ratios (1:1.2 benzoic acid derivative to aminopyridine), and catalyst concentration. Yields >80% are achievable with rigorous exclusion of moisture .
Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
Answer:
- ¹H/¹³C NMR : Essential for confirming regiochemistry of the pyridine-benzoic acid linkage. Aromatic proton signals in DMSO-d₆ typically appear at δ 7.2–8.5 ppm, with splitting patterns indicating substitution positions .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak at m/z 245.2) .
- FT-IR : Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1600 cm⁻¹) .
Advanced: How can researchers optimize reaction conditions to achieve >95% purity for pharmacological studies?
Answer:
- Continuous Flow Reactors : Enable precise control of temperature and residence time, reducing side products (e.g., di-ester byproducts) .
- Catalyst Screening : Heterogeneous catalysts (e.g., Amberlyst-15) improve esterification efficiency and recyclability .
- In-line Analytics : Use PAT (Process Analytical Technology) tools like ReactIR to monitor reaction progress in real time, enabling rapid adjustments .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme studies) and ensure consistent cell lines/passage numbers .
- Metabolite Screening : Use LC-MS to rule out in situ degradation (e.g., ester hydrolysis in cell media) that may mask activity .
- Structural Confirmation : Re-test activity after verifying compound identity via X-ray crystallography (e.g., monoclinic P2₁/c symmetry as in ).
Basic: What are the primary applications of this compound in medicinal chemistry research?
Answer:
- Enzyme Inhibition : Acts as a scaffold for kinase inhibitors due to its planar aromatic structure and hydrogen-bonding capacity .
- Prodrug Development : The carboxylic acid group facilitates conjugation with targeting moieties (e.g., peptide linkages) .
- SAR Studies : Modifications at the aminopyridine or benzoic acid moieties are explored to optimize pharmacokinetics .
Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives?
Answer:
- Core Modifications : Introduce substituents at the pyridine C5 position (e.g., Cl, CF₃) to assess steric/electronic effects on target binding .
- Bioisosteres : Replace the benzoic acid with sulfonamide or tetrazole groups to improve solubility while retaining acidity .
- 3D-QSAR Models : Use docking simulations (e.g., AutoDock Vina) to predict binding poses against targets like COX-2 or EGFR .
Advanced: How can solubility limitations in aqueous buffers be mitigated for in vitro assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Prodrug Synthesis : Convert the carboxylic acid to a methyl ester or glycoside derivative for improved cell permeability, followed by enzymatic cleavage in vivo .
Basic: What are the recommended storage conditions to ensure long-term stability?
Answer:
- Anhydrous Environment : Store under argon at −20°C in amber vials to prevent hydrolysis of the ester linkage .
- Stability Monitoring : Perform periodic HPLC checks (every 6 months) to detect degradation (e.g., free benzoic acid peaks) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
